Cas no 347-90-0 (2-(3-Fluorophenyl)acetophenone)

2-(3-Fluorophenyl)acetophenone is a fluorinated aromatic ketone with the molecular formula C₁₄H₁₁FO. This compound is characterized by the presence of a fluorine substituent at the meta position of one phenyl ring, which influences its electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine moiety enhances reactivity and stability, making it valuable for cross-coupling reactions and further functionalization. Its well-defined structure ensures consistent performance in synthetic applications. The compound is typically supplied as a high-purity solid, suitable for research and industrial use under controlled conditions.
2-(3-Fluorophenyl)acetophenone structure
347-90-0 structure
Product Name:2-(3-Fluorophenyl)acetophenone
CAS No:347-90-0
MF:C14H11FO
MW:214.234947443008
MDL:MFCD02260683
CID:820836
PubChem ID:2759061
Update Time:2025-06-15

2-(3-Fluorophenyl)acetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluorophenyl)acetophenone
    • 2-(3-Fluoro-phenyl)-1-phenyl-ethanone
    • 2-(3-Fluorophenyl)-1-phenylethanone
    • 1-Fluor-3-phenacyl-benzol
    • 3-fluorophenylacetophenone
    • SCHEMBL570730
    • 347-90-0
    • AKOS009338702
    • UQGKOVXIHKXNPZ-UHFFFAOYSA-N
    • DTXSID00374637
    • DB-346067
    • 2-(3-fluorophenyl)-1-phenylethan-1-one
    • MDL: MFCD02260683
    • Inchi: 1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2
    • InChI Key: UQGKOVXIHKXNPZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 214.07900
  • Monoisotopic Mass: 214.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.25110

2-(3-Fluorophenyl)acetophenone Security Information

2-(3-Fluorophenyl)acetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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2-(3-Fluorophenyl)acetophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:347-90-0)2-(3-Fluorophenyl)acetophenone
Order Number:A874861
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:44
Price ($):3172.0
Email:sales@amadischem.com

Additional information on 2-(3-Fluorophenyl)acetophenone

Introduction to 2-(3-Fluorophenyl)acetophenone (CAS No. 347-90-0)

2-(3-Fluorophenyl)acetophenone, identified by the Chemical Abstracts Service Number (CAS No.) 347-90-0, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzophenone core substituted with a 3-fluorophenyl group, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced functional materials.

The structural motif of 2-(3-Fluorophenyl)acetophenone consists of a central carbonyl group (C=O) flanked by two aromatic rings, one of which is fluorinated at the para position relative to the acetophenone moiety. This arrangement imparts distinct physicochemical characteristics, including moderate lipophilicity and electronic tunability, which are highly advantageous in medicinal chemistry applications. The presence of the fluorine atom not only influences the metabolic stability of derived compounds but also enhances their binding affinity to biological targets.

In recent years, 2-(3-Fluorophenyl)acetophenone has been extensively explored as a key precursor in the development of novel therapeutic agents. Its role in synthesizing small-molecule inhibitors for enzymes and receptors involved in critical biological pathways has been well-documented. For instance, derivatives of this compound have shown promise in modulating kinases and G-protein coupled receptors (GPCRs), which are pivotal in oncology and neurology research. The fluorine substitution at the phenyl ring often enhances the pharmacokinetic profile of these derivatives by improving their metabolic resistance and binding selectivity.

One notable application of 2-(3-Fluorophenyl)acetophenone is in the synthesis of fluorescent probes used in cellular imaging and diagnostics. The combination of its aromatic system with a fluorine atom allows for efficient energy transfer and emission properties, making it suitable for developing high-throughput screening tools. Recent studies have demonstrated its utility in designing probes that selectively label specific intracellular components, aiding in the study of protein-protein interactions and metabolic pathways.

Moreover, the compound has found utility in materials science, particularly in the development of organic semiconductors and liquid crystals. The electronic structure influenced by the fluoro-substituent enhances charge transport properties, making it a candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have leveraged its molecular architecture to design novel materials with improved thermal stability and optoelectronic performance.

The synthesis of 2-(3-Fluorophenyl)acetophenone typically involves Friedel-Crafts acylation or cross-coupling reactions between appropriately substituted phenols or anilines with acetyl chloride or ketones under acidic conditions. Advances in catalytic systems, such as palladium-catalyzed reactions, have further optimized its preparation, enabling scalable production for industrial applications. The purity and yield of this compound are critical for downstream applications, necessitating rigorous purification protocols to remove potential byproducts.

From a regulatory perspective, 2-(3-Fluorophenyl)acetophenone is classified as a chemical intermediate and is subject to standard safety guidelines for handling laboratory chemicals. While it does not pose acute toxicity risks under normal conditions, appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should be used to prevent skin and eye contact. Storage should be conducted in a cool, dry place away from incompatible substances like strong oxidizers or bases.

The future prospects of 2-(3-Fluorophenyl)acetophenone are promising, with ongoing research focusing on expanding its synthetic utility and exploring new applications in drug discovery and advanced materials. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced functionalities tailored for specific therapeutic or technological needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:347-90-0)2-(3-Fluorophenyl)acetophenone
A874861
Purity:99%
Quantity:25g
Price ($):3172.0
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